molecular formula C9H6BrIN2 B13672432 5-(Bromomethyl)-8-iodoquinoxaline

5-(Bromomethyl)-8-iodoquinoxaline

Cat. No.: B13672432
M. Wt: 348.97 g/mol
InChI Key: SBGWTWASBHBUFG-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-8-iodoquinoxaline is a halogenated heterocyclic compound featuring a quinoxaline core substituted with bromomethyl and iodine groups at positions 5 and 8, respectively. Key features include:

  • Core structure: Quinoxaline (a bicyclic aromatic system with two nitrogen atoms).
  • Substituents: Bromomethyl (CH2Br) at position 5 and iodine at position 6.
  • Reactivity: The bromomethyl group is a reactive site for nucleophilic substitution, while the iodine atom may participate in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Properties

Molecular Formula

C9H6BrIN2

Molecular Weight

348.97 g/mol

IUPAC Name

5-(bromomethyl)-8-iodoquinoxaline

InChI

InChI=1S/C9H6BrIN2/c10-5-6-1-2-7(11)9-8(6)12-3-4-13-9/h1-4H,5H2

InChI Key

SBGWTWASBHBUFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1CBr)N=CC=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-8-iodoquinoxaline typically involves multi-step reactions. One common method includes the bromination of quinoxaline derivatives followed by iodination. The bromomethyl group can be introduced using bromomethylation reactions, often involving reagents like paraformaldehyde and hydrobromic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are safe, efficient, and cost-effective.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium iodide can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be employed.

    Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura couplings.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted quinoxalines can be formed.

    Coupling Products: Biaryl compounds are typical products of Suzuki-Miyaura reactions.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-8-iodoquinoxaline is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology and Medicine: Research into quinoxaline derivatives has shown potential in developing pharmaceuticals, including antimicrobial and anticancer agents. The unique substituents on this compound may enhance its biological activity.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action for 5-(Bromomethyl)-8-iodoquinoxaline in biological systems is not fully elucidated. it is believed to interact with various molecular targets, potentially disrupting cellular processes. The bromomethyl and iodo groups may facilitate binding to specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Halogenated Quinoxalines and Quinolines

The following table compares key structural and physicochemical properties of 5-(Bromomethyl)-8-iodoquinoxaline with similar compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Reactivity/Applications
5-(Bromomethyl)-8-iodoquinoxaline Quinoxaline 5-Bromomethyl, 8-Iodo C9H6BrIN2 363.97 Not provided Cross-coupling, nucleophilic substitution
8-Bromoquinoxaline-5-carbaldehyde Quinoxaline 8-Bromo, 5-Aldehyde C9H5BrN2O 237.05 2101944-50-5 Aldehyde-mediated condensation reactions
Methyl 8-bromoquinoline-5-carboxylate Quinoline 8-Bromo, 5-Carbomethoxy C11H8BrNO2 266.09 253787-45-0 Ester hydrolysis, coupling reactions
5-Bromo-8-chloroisoquinoline Isoquinoline 5-Bromo, 8-Chloro C9H5BrClN 250.50 956003-79-5 Grignard reactions, Suzuki couplings
8-(Benzyloxy)-5-bromoquinoline Quinoline 5-Bromo, 8-Benzyloxy C16H12BrNO 314.18 202259-06-1 Protecting group strategies

Key Observations :

  • Functional Groups: The bromomethyl group distinguishes it from aldehydes (8-Bromoquinoxaline-5-carbaldehyde) or esters (Methyl 8-bromoquinoline-5-carboxylate), enabling alkylation or polymerization pathways .

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